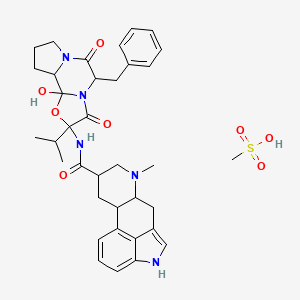
Dihydroergocristinmethansulfonat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroergocristinmethansulfonat is a derivative of ergot alkaloids, specifically a methanesulfonate salt of dihydroergocristine. Ergot alkaloids are a group of compounds derived from the ergot fungus, which infects rye and other cereals. These compounds have a wide range of pharmacological effects, including vasoconstriction and neurotransmitter modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergocristinmethansulfonat typically involves the hydrogenation of ergot alkaloids to produce dihydroergocristine, followed by the reaction with methanesulfonic acid to form the methanesulfonate salt. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation reactors and precise control of reaction parameters. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Dihydroergocristinmethansulfonat undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Dihydroergocristinmethansulfonat has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like cerebrovascular insufficiency and cognitive decline.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other ergot alkaloid derivatives
Mechanism of Action
The mechanism of action of dihydroergocristinmethansulfonat involves its interaction with various neurotransmitter receptors. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors. Additionally, it inhibits γ-secretase, which is involved in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Dihydroergocryptine: Another ergot alkaloid derivative with similar pharmacological effects, used primarily in the treatment of Parkinson’s disease.
Dihydroergocorninmethansulfonat: A related compound with similar chemical structure and effects.
Uniqueness
Dihydroergocristinmethansulfonat is unique due to its specific receptor interactions and its potential therapeutic applications in cognitive decline and cerebrovascular conditions. Its methanesulfonate form also provides enhanced solubility and stability compared to other ergot alkaloid derivatives .
Properties
IUPAC Name |
N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXACGZWWVIDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














